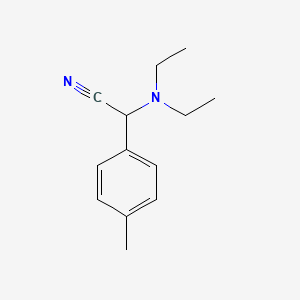

2-(Diethylamino)-2-(p-tolyl)acetonitrile

Description

2-(Diethylamino)-2-(p-tolyl)acetonitrile (CAS: 943611-24-3) is a synthetic organic compound featuring a central acetonitrile backbone substituted with a diethylamino group and a p-tolyl (4-methylphenyl) group. Its molecular formula is C₁₂H₁₆N₂, with an InChIKey of KTJHGWWXEMJYJF-UHFFFAOYSA-N . This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, where its structural flexibility enables modifications for targeted applications.

Properties

IUPAC Name |

2-(diethylamino)-2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-15(5-2)13(10-14)12-8-6-11(3)7-9-12/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJHGWWXEMJYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Diethylamino)-2-(p-tolyl)acetonitrile is a chemical compound recognized for its potential biological activities, particularly in pharmacological contexts. This compound, characterized by its diethylamino and p-tolyl functional groups, has garnered interest due to its structural properties and possible applications in medicinal chemistry.

- Molecular Formula : C13H18N2·HCl

- Molecular Weight : 202.3 g/mol

- Appearance : White to off-white crystalline powder

The compound is primarily utilized in research settings, where its unique structure may facilitate interactions with various biological targets, especially within the central nervous system.

Potential Pharmacological Applications

- Analgesic Properties : Preliminary studies suggest that derivatives of this compound may exhibit pain-relieving effects.

- Anesthetic Effects : The compound's structural components indicate potential interactions with neural receptors, which could be leveraged in anesthetic formulations.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 2-(diethylamino)-2-(p-tolyl)acetonitrile has been explored through various analogs. Understanding how modifications to the structure influence biological activity is crucial for developing more potent derivatives.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride | C10H14ClNO2 | Contains a carboxylic acid group |

| 2-(Diethylamino)acetonitrile | C6H12N2 | Lacks the p-tolyl group |

| 2-(Benzylamino)-2-(p-tolyl)acetonitrile | C13H17N | Contains a benzyl group |

The unique combination of functional groups in 2-(diethylamino)-2-(p-tolyl)acetonitrile may provide distinct pharmacological properties compared to similar compounds, enhancing its value in medicinal chemistry .

Case Studies and Research Findings

In various studies, researchers have examined the biological activity of compounds related to 2-(diethylamino)-2-(p-tolyl)acetonitrile:

- A study demonstrated that modifications in the diethylamino group could significantly alter the potency of related compounds as NAPE-PLD inhibitors, impacting emotional behavior in animal models .

- Another investigation into similar acetonitrile derivatives highlighted their antibacterial and antifungal activities against various strains, suggesting that structural modifications can enhance antimicrobial effectiveness .

The mechanism by which 2-(diethylamino)-2-(p-tolyl)acetonitrile exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain modulation and neural signaling pathways.

Enzyme Interactions

Research indicates that certain derivatives of this compound may inhibit enzymes such as vanin-1, which plays a role in inflammation and metabolism . This inhibition could lead to altered metabolic pathways and reduced inflammatory responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Physicochemical Properties

- Lipophilicity: The diethylamino group in the target compound confers higher logP (estimated ~2.5) compared to dimethylamino analogs (logP ~1.2), enhancing membrane permeability in biological systems .

- Electronic Effects : The p-tolyl group (electron-donating methyl) stabilizes adjacent charges, whereas 4-fluorophenyl analogs exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Solubility: The hydrochloride salt form (CAS: Not Provided) improves aqueous solubility, critical for pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.